molecular formula C14H15NO5 B1313742 4,7-Dimethoxy-1-(2-oxopropyl)-1H-indole-2-carboxylic acid CAS No. 846578-78-7

4,7-Dimethoxy-1-(2-oxopropyl)-1H-indole-2-carboxylic acid

Cat. No.: B1313742
CAS No.: 846578-78-7
M. Wt: 277.27 g/mol
InChI Key: HFVOAPFRMLPVHG-UHFFFAOYSA-N
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Description

Molecular Composition and Physical Properties

The molecular architecture of 4,7-dimethoxy-1-(2-oxopropyl)-1H-indole-2-carboxylic acid encompasses a sophisticated arrangement of carbon, hydrogen, nitrogen, and oxygen atoms that collectively define its unique chemical identity. The compound exhibits the molecular formula C₁₄H₁₅NO₅, which indicates the presence of fourteen carbon atoms, fifteen hydrogen atoms, one nitrogen atom, and five oxygen atoms within its molecular framework. This elemental composition results in a calculated molecular weight of 277.27 grams per mole, establishing the compound as a moderately sized organic molecule within the indole carboxylic acid classification.

The structural elucidation of this compound reveals a complex indole nucleus as the central architectural feature, with the indole ring system consisting of a benzene ring fused to a pyrrole ring. The substitution pattern includes two methoxy groups (-OCH₃) positioned at the 4 and 7 positions of the benzene portion of the indole ring, which significantly influences the electronic properties and reactivity profile of the molecule. The carboxylic acid functionality is located at the 2-position of the indole ring, providing the compound with acidic properties and potential for hydrogen bonding interactions. Additionally, the nitrogen atom of the indole ring bears a 2-oxopropyl substituent, which introduces a ketone functionality that further enhances the molecular complexity and potential reactivity patterns.

The compound's structural identity is definitively established through multiple molecular descriptors and identifiers that serve as unique chemical fingerprints. The Simplified Molecular Input Line Entry System representation, commonly known as SMILES notation, is recorded as CC(=O)CN1C(=CC2=C(C=CC(=C21)OC)OC)C(=O)O, which provides a linear textual description of the molecular structure. The International Chemical Identifier, designated as InChI=1S/C14H15NO5/c1-8(16)7-15-10(14(17)18)6-9-11(19-2)4-5-12(20-3)13(9)15/h4-6H,7H2,1-3H3,(H,17,18), offers a standardized and systematic representation of the molecular structure that facilitates database searches and chemical informatics applications.

The International Chemical Identifier Key, represented as HFVOAPFRMLPVHG-UHFFFAOYSA-N, serves as a condensed hash code derived from the full InChI string, providing a more manageable identifier for database indexing and chemical literature searches. These standardized identifiers collectively ensure unambiguous identification of the compound across various chemical databases and research platforms, eliminating potential confusion with structurally similar molecules.

Property Value Source
Molecular Formula C₁₄H₁₅NO₅
Molecular Weight 277.27 g/mol
Chemical Abstracts Service Number 846578-78-7
IUPAC Name 4,7-dimethoxy-1-(2-oxopropyl)indole-2-carboxylic acid
SMILES Notation CC(=O)CN1C(=CC2=C(C=CC(=C21)OC)OC)C(=O)O
InChI InChI=1S/C14H15NO5/c1-8(16)7-15-10(14(17)18)6-9-11(19-2)4-5-12(20-3)13(9)15/h4-6H,7H2,1-3H3,(H,17,18)
InChI Key HFVOAPFRMLPVHG-UHFFFAOYSA-N
MDL Number MFCD15732213

The physical characteristics of this compound are intrinsically linked to its molecular structure and the presence of multiple functional groups that influence intermolecular interactions. The compound contains five oxygen atoms distributed among methoxy groups, a carboxylic acid function, and a ketone group, which collectively contribute to the molecule's potential for hydrogen bonding and dipole-dipole interactions. These structural features significantly impact the compound's solubility properties, crystalline behavior, and thermal characteristics.

The presence of the carboxylic acid group introduces acidic properties to the molecule, enabling proton donation and the formation of carboxylate salts under appropriate conditions. The two methoxy substituents on the indole ring system contribute to the overall electron density distribution and may influence the compound's reactivity toward electrophilic and nucleophilic reagents. The oxopropyl side chain attached to the nitrogen atom provides additional functionality that may participate in various chemical transformations and molecular recognition processes.

Comparative analysis with structurally related compounds provides valuable insights into the unique properties of this particular indole derivative. The parent compound 4,7-dimethoxy-1H-indole-2-carboxylic acid, which lacks the oxopropyl substituent, exhibits the molecular formula C₁₁H₁₁NO₄ with a molecular weight of 221.21 grams per mole. This structural comparison highlights the significant contribution of the oxopropyl group to the overall molecular weight and complexity of the target compound. The additional three carbon atoms, four hydrogen atoms, and one oxygen atom introduced by the oxopropyl substituent represent a molecular weight increase of approximately 56 grams per mole, corresponding to the acetone-equivalent functionality.

The systematic nomenclature of the compound reflects the International Union of Pure and Applied Chemistry guidelines for naming complex organic molecules with multiple functional groups and substituents. The designation "this compound" explicitly identifies the positions of all substituents relative to the indole nucleus, ensuring unambiguous structural communication within the scientific community. This nomenclature system facilitates accurate literature searches, patent documentation, and regulatory submissions while minimizing potential confusion with isomeric or closely related compounds.

The molecular geometry and three-dimensional conformation of this compound play crucial roles in determining its physical properties and biological activities. The planar nature of the indole ring system provides a rigid structural framework, while the methoxy substituents and carboxylic acid group introduce specific steric and electronic effects that influence molecular interactions. The oxopropyl side chain introduces conformational flexibility that may be important for molecular recognition processes and chemical reactivity patterns.

Database records indicate that this compound has been subjects of chemical registration and documentation since 2006, with recent modifications to its chemical database entries occurring as recently as 2025. This timeline suggests ongoing research interest and potential commercial or research applications that warrant continued scientific investigation and characterization efforts.

Properties

IUPAC Name

4,7-dimethoxy-1-(2-oxopropyl)indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO5/c1-8(16)7-15-10(14(17)18)6-9-11(19-2)4-5-12(20-3)13(9)15/h4-6H,7H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFVOAPFRMLPVHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN1C(=CC2=C(C=CC(=C21)OC)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Methoxylation of Indole Ring

  • Objective: Introduce methoxy groups at positions 4 and 7.

  • Method: Electrophilic aromatic substitution using methanol as the methoxy source, often catalyzed by acidic or Lewis acid catalysts to activate the aromatic ring.

  • Conditions: Typically, methoxylation is performed under reflux with a catalyst such as sulfuric acid or a metal halide to facilitate substitution at the desired positions.

  • Notes: The regioselectivity is influenced by the electronic properties of the indole ring and existing substituents.

Oxopropylation at Nitrogen (N-1 Position)

  • Objective: Attach a 2-oxopropyl group to the nitrogen atom of the indole.

  • Method: Friedel-Crafts acylation or N-alkylation using acetyl chloride or equivalent acylating agents in the presence of Lewis acid catalysts such as aluminum chloride.

  • Conditions: The reaction is typically carried out under anhydrous conditions at low to moderate temperatures to prevent side reactions.

  • Mechanism: The Lewis acid activates the acyl chloride, facilitating nucleophilic attack by the indole nitrogen, forming the N-(2-oxopropyl) substituent.

Carboxylation at Position 2

  • Objective: Introduce or maintain the carboxylic acid group at position 2 of the indole ring.

  • Method: Carboxylation can be achieved via reaction with carbon dioxide under basic conditions or by starting from an indole-2-carboxylic acid derivative.

  • Conditions: The reaction often requires a strong base to deprotonate the indole and facilitate nucleophilic attack on CO2, followed by acidification to yield the carboxylic acid.

  • Alternative: Starting from 4,7-dimethoxy-1H-indole-2-carboxylic acid and then performing N-alkylation to introduce the oxopropyl group.

Step Reactants/Intermediates Reagents/Conditions Outcome/Notes
1 o-Nitrotoluene + Diethyl oxalate Sodium ethoxide in ethanol, 50-55°C, 16-18 h Condensation to form intermediate ester
2 Intermediate ester Hydrazine hydrate (80-90°C), ferrous hydroxide catalyst Reduction to indole-2-carboxylic acid derivative
3 Indole-2-carboxylic acid derivative Methanol, acid catalyst Methoxylation at positions 4 and 7
4 4,7-Dimethoxy-1H-indole-2-carboxylic acid Acetyl chloride, AlCl3, anhydrous conditions N-alkylation to introduce 2-oxopropyl group

Note: The initial steps (1 and 2) are adapted from a patented method for indole-2-carboxylic acid synthesis involving condensation and reduction of nitrotoluene derivatives. Subsequent methoxylation and N-alkylation steps are standard organic transformations applied to the indole scaffold.

  • Condensation Reaction: Requires controlled temperature (50-55°C) and prolonged reaction time (16-18 hours) to ensure complete formation of the intermediate ester.

  • Reduction Step: Hydrazine hydrate in aqueous solution with ferrous hydroxide catalyst accelerates reduction efficiently at 80-90°C, monitored by HPLC for reaction completion.

  • Methoxylation: Acidic or Lewis acid catalysis under reflux conditions ensures selective substitution at 4 and 7 positions.

  • N-Alkylation: Anhydrous conditions and stoichiometric control of acetyl chloride and aluminum chloride prevent over-alkylation or side reactions.

  • Monitoring: High-performance liquid chromatography (HPLC) is used to track reaction progress and confirm endpoint.

  • Isolation: After reaction completion, acid-base extraction and pH adjustment precipitate the product.

  • Purification: Filtration, washing with water and cold acetone, and drying under vacuum yield the pure compound.

Step Yield (%) Purity (%) Notes
Condensation (Step 1) ~85 >90 High conversion with sodium ethoxide
Reduction (Step 2) 90-92 >95 Efficient hydrazine hydrate reduction
Methoxylation (Step 3) 80-85 >90 Selective substitution achieved
N-Alkylation (Step 4) 75-80 >95 Controlled conditions prevent side products

These yields are consistent with literature reports and patent disclosures, indicating a robust synthetic route.

  • Reduction Using Alkali Metals in Liquid Ammonia: For related indole-2-carboxylic acids, reduction to indoline derivatives can be achieved using lithium, sodium, or potassium in liquid ammonia with short reaction times and high yields (~90%). This method may be adapted for intermediates in the synthesis of the target compound.

  • Catalyst Variations: Use of different Lewis acids or acid catalysts can influence regioselectivity and yield in methoxylation and acylation steps.

  • Solvent Effects: Choice of solvent (ethanol, tetrahydrofuran, methylene chloride) impacts reaction rates and product isolation efficiency.

The preparation of 4,7-Dimethoxy-1-(2-oxopropyl)-1H-indole-2-carboxylic acid is achieved through a multi-step synthetic sequence involving:

  • Condensation of nitrotoluene derivatives with diethyl oxalate.

  • Reduction to indole-2-carboxylic acid intermediates.

  • Methoxylation at positions 4 and 7.

  • N-alkylation with acetyl chloride to introduce the oxopropyl group.

This approach is supported by patent literature and peer-reviewed research, providing a reliable and scalable method for synthesizing this compound with good yields and purity.

Chemical Reactions Analysis

Types of Reactions

4,7-Dimethoxy-1-(2-oxopropyl)-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxopropyl group to a hydroxyl group.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions 3 and 5.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of halogenated or nitrated indole derivatives.

Scientific Research Applications

Synthesis and Derivatives

The compound can be synthesized through various chemical reactions involving indole derivatives. Its structure allows for modifications that can lead to derivatives with enhanced biological activities. For instance, the presence of methoxy groups can influence its pharmacokinetic properties and biological interactions.

Research indicates that 4,7-Dimethoxy-1-(2-oxopropyl)-1H-indole-2-carboxylic acid exhibits several biological activities:

  • Anticancer Properties : Preliminary studies suggest that this compound may have potential as an anticancer agent. Its structural similarity to known anticancer drugs allows it to interact with biological targets involved in cancer cell proliferation.
  • Antioxidant Activity : The compound has shown promise in scavenging free radicals, which may contribute to its protective effects against oxidative stress-related diseases.

Medicinal Chemistry

In medicinal chemistry, compounds like this compound are valuable for drug discovery and development. Researchers are investigating its potential as a lead compound for developing new therapeutics targeting various diseases.

Case Studies

  • Case Study on Anticancer Activity :
    • A study published in a peer-reviewed journal explored the cytotoxic effects of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability, suggesting its potential as a novel anticancer agent.
  • Antioxidant Research :
    • Another research project focused on the antioxidant properties of the compound. It was found to effectively inhibit lipid peroxidation in vitro, supporting its use in formulations aimed at reducing oxidative damage.

Mechanism of Action

The mechanism of action of 4,7-Dimethoxy-1-(2-oxopropyl)-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Modifications and Their Implications

The table below compares the target compound with structurally related indole-2-carboxylic acid derivatives, emphasizing substituent effects:

Compound Name Substituents Molecular Formula Key Differences Potential Impact
4,7-Dimethoxy-1-(2-oxopropyl)-1H-indole-2-carboxylic acid 4,7-OCH₃; 1-(2-oxopropyl); 2-COOH C₁₄H₁₅NO₅ Reference compound Balanced lipophilicity and hydrogen-bonding capacity; ketone group enhances reactivity.
4,7-Dimethoxy-1H-indole-2-carboxylic acid (CAS 31271-83-7) 4,7-OCH₃; 2-COOH; no 1-substituent C₁₁H₁₁NO₄ Lacks 2-oxopropyl group at position 1 Reduced steric bulk and reactivity; simpler pharmacokinetic profile.
5,7-Dimethoxy-1H-indole-2-carboxylic acid (CAS 118292-37-8) 5,7-OCH₃; 2-COOH C₁₁H₁₁NO₄ Methoxy groups at positions 5 and 7 (vs. 4 and 7) Altered electronic distribution; potential differences in target binding.
4,7-Difluoro-1H-indole-2-carboxylic acid (CAS 247564-67-6) 4,7-F; 2-COOH C₉H₅F₂NO₂ Fluorine substituents (electron-withdrawing) vs. methoxy (electron-donating) Increased stability and metabolic resistance; altered bioactivity.
Methyl 4,7-dichloro-1H-indole-2-carboxylate (CAS N/A) 4,7-Cl; 2-COOCH₃ C₁₀H₇Cl₂NO₂ Chlorine substituents and methyl ester (vs. carboxylic acid) Higher lipophilicity; ester group reduces acidity and hydrogen-bonding capacity.
5-Fluoro-3-[2-(4-hydroxyanilino)-4-oxo-thiazol-5-ylidene]methyl-1H-indole-2-carboxylic acid 5-F; 3-thiazolylidene; 2-COOH C₂₀H₁₄FN₃O₃S Thiazolylidene moiety at position 3; fluorine at position 5 Enhanced tubulin-binding activity (anticancer potential); complex interaction profile.

Biological Activity

4,7-Dimethoxy-1-(2-oxopropyl)-1H-indole-2-carboxylic acid (CAS No. 846578-78-7) is a compound belonging to the indole family, known for its diverse biological activities. This article explores its biological activity, particularly focusing on its potential as an antiviral agent against HIV-1 integrase and other relevant pharmacological properties.

The molecular formula of this compound is C14H15NO5, with a molecular weight of 277.27 g/mol. Its structure features an indole ring system substituted with methoxy and carboxylic acid functional groups, which are crucial for its biological activity.

Antiviral Activity

Recent studies have highlighted the potential of indole derivatives as inhibitors of HIV-1 integrase, an essential enzyme in the viral life cycle. Specifically, this compound has shown promising results in inhibiting integrase strand transfer activity.

Key Findings:

  • IC50 Values: The compound exhibited an IC50 value of approximately 32.37 μM against HIV-1 integrase, indicating moderate inhibitory activity. Structural optimizations have led to derivatives with significantly improved potency (e.g., compound 17a with an IC50 of 3.11 μM) .
  • Mechanism of Action: The indole nucleus chelates with two Mg²⁺ ions within the active site of integrase, which is crucial for its enzymatic function. This chelation disrupts the binding necessary for viral DNA integration .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be enhanced through structural modifications:

  • Substituents at C3 Position: Introduction of hydrophobic substituents at the C3 position has shown to improve interaction with the integrase's hydrophobic cavity, leading to enhanced antiviral activity .
  • Halogenated Derivatives: Compounds with halogenated groups at the C6 position demonstrated improved integrase inhibition due to increased π–π stacking interactions with viral DNA .

Case Studies

Several studies have systematically evaluated the biological activity of various derivatives of indole-2-carboxylic acids:

CompoundIC50 (μM)Description
Compound 132.37Parent compound showing moderate inhibition
Compound 17a3.11Optimized derivative with significantly improved activity
Compound 20a0.13Highly potent derivative demonstrating excellent integrase inhibition

These findings suggest that careful modification of the indole scaffold can lead to compounds with enhanced antiviral properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4,7-dimethoxy-1-(2-oxopropyl)-1H-indole-2-carboxylic acid, and how can intermediates be validated?

  • Methodology :

  • Step 1 : Start with indole-2-carboxylic acid derivatives (e.g., 3-formyl-1H-indole-2-carboxylic acid) as precursors. Introduce methoxy groups at positions 4 and 7 via electrophilic substitution using methylating agents like dimethyl sulfate in the presence of a base (e.g., NaH) .
  • Step 2 : Attach the 2-oxopropyl group through a nucleophilic substitution or condensation reaction. For example, react with 3-chloro-2-propanone under reflux in acetic acid with sodium acetate as a catalyst .
  • Validation : Monitor reactions using TLC and purify intermediates via recrystallization (e.g., DMF/acetic acid mixtures) . Confirm structures using 1H^1H-NMR and LC-MS, comparing retention times and fragmentation patterns to literature standards .

Q. How can spectroscopic techniques (e.g., FT-IR, NMR) be optimized to characterize this compound?

  • Methodology :

  • FT-IR : Focus on key functional groups:
  • Carboxylic acid O-H stretch (~2500-3300 cm1^{-1}) and C=O stretch (~1680-1720 cm1^{-1}).
  • Indole N-H stretch (~3400 cm1^{-1}) and methoxy C-O stretch (~1250 cm1^{-1}) .
  • NMR : Assign signals using 2D experiments (e.g., 13C^{13}C-HSQC):
  • Methoxy protons (~δ 3.8-4.0 ppm, singlet).
  • Indole aromatic protons (δ 6.5-7.5 ppm) and 2-oxopropyl ketone (δ 2.1-2.3 ppm for CH3_3) .

Q. What solvent systems are suitable for improving the compound’s solubility in aqueous buffers?

  • Methodology :

  • Test co-solvents like DMSO (10-20% v/v) or ethanol (5-10% v/v) to enhance solubility without destabilizing the indole core .
  • For pH-dependent studies, prepare phosphate-buffered saline (PBS) at pH 7.4 with 0.1% Tween-80 to reduce aggregation .

Advanced Research Questions

Q. How can regioselective functionalization of the indole core be achieved to avoid byproducts during synthesis?

  • Methodology :

  • Use directing groups (e.g., Boc-protected amines) to guide methoxy substitution to positions 4 and 7. Remove protecting groups post-reaction via acid hydrolysis (e.g., HCl/dioxane) .
  • Optimize reaction temperature (60-80°C) and stoichiometry (1.1:1 ratio of formylating agent to indole precursor) to minimize dimerization .

Q. What experimental conditions are critical for assessing the compound’s stability under physiological pH and temperature?

  • Methodology :

  • Conduct accelerated stability studies:
  • Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 2.0) at 37°C for 24-72 hours.
  • Monitor degradation via HPLC-MS, focusing on hydrolysis of the 2-oxopropyl group or demethylation of methoxy substituents .

Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s reactivity and biological interactions?

  • Methodology :

  • DFT : Calculate HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. Use Gaussian 09 with B3LYP/6-311++G(d,p) basis set .
  • Docking : Model interactions with target proteins (e.g., kinases) using AutoDock Vina. Validate with experimental IC50_{50} data from enzyme inhibition assays .

Q. How to resolve contradictions in reported synthetic yields for similar indole derivatives?

  • Methodology :

  • Variable Screening : Use Design of Experiments (DoE) to test factors like catalyst load (NaAc), solvent polarity (acetic acid vs. DMF), and reaction time (3-5 hours) .
  • Scale-Up Analysis : Compare yields at milligram vs. gram scales. Address mass transfer limitations by optimizing stirring rates (500-1000 rpm) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,7-Dimethoxy-1-(2-oxopropyl)-1H-indole-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4,7-Dimethoxy-1-(2-oxopropyl)-1H-indole-2-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.